2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide
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Overview
Description
2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a piperazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide typically involves the reaction of 4-chloroquinoline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1-piperazinyl)ethanamine
- 2-methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine
- 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines
Uniqueness
2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide is unique due to its specific quinoline-piperazine structure, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
425638-76-2 |
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Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)quinolin-4-yl]acetamide |
InChI |
InChI=1S/C16H20N4O/c1-19-6-8-20(9-7-19)16-11-12(10-15(17)21)13-4-2-3-5-14(13)18-16/h2-5,11H,6-10H2,1H3,(H2,17,21) |
InChI Key |
PWOBAMUZHYFWKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)CC(=O)N |
Origin of Product |
United States |
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